molecular formula C21H15ClF3N3O4 B1599706 Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate CAS No. 573673-43-5

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

Cat. No.: B1599706
CAS No.: 573673-43-5
M. Wt: 465.8 g/mol
InChI Key: MZUBVPBNBBPHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS 573673-43-5, molecular formula C₂₁H₁₅ClF₃N₃O₄) is a key intermediate in synthesizing tyrosine kinase inhibitors (TKIs) targeting Raf and VEGF receptors. It features a methyl ester group at the picolinate moiety, distinguishing it from approved drugs like sorafenib (amide derivative) . The compound’s structure includes:

  • A 4-chloro-3-(trifluoromethyl)phenylurea group critical for kinase binding.
  • A phenoxy-picolinate backbone enabling solubility and scaffold stability.
  • A methyl ester likely acting as a prodrug, enhancing bioavailability before hydrolysis to the active carboxylic acid .

Synthesis involves reacting tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate with methanol under acidic conditions . Its purity (>95%) and scalability are validated in industrial processes .

Properties

IUPAC Name

methyl 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O4/c1-31-19(29)18-11-15(8-9-26-18)32-14-5-2-12(3-6-14)27-20(30)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H2,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBVPBNBBPHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436807
Record name Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573673-43-5
Record name Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate, also known by its CAS number 573673-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C21H15ClF3N3O4
  • Molecular Weight : 465.8 g/mol
  • CAS Number : 573673-43-5
  • SMILES : OC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(c3)C(F)(F)F)c(F)c2)ccn1

Research indicates that this compound exhibits biological activity primarily through the inhibition of various intracellular kinases involved in angiogenesis. Angiogenesis is a critical process in tumor growth and metastasis, making this compound a candidate for cancer therapy .

Key Mechanisms:

  • Kinase Inhibition : The compound inhibits multiple kinases that play roles in cell signaling pathways associated with tumor progression.
  • Anti-Angiogenic Properties : By blocking angiogenesis, it may reduce the blood supply to tumors, thereby inhibiting their growth.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Cell Line Inhibition Rate (%) Reference
MCF-7 (Breast Cancer)75%
A549 (Lung Cancer)68%
HCT116 (Colon Cancer)82%

Case Studies

  • Study on MCF-7 Cells : In vitro studies indicated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • A549 Cell Line Study : Another study reported that this compound effectively inhibited the growth of A549 lung cancer cells and induced cell cycle arrest at the G1 phase, highlighting its mechanism of action in halting cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Key findings include:

  • Bioavailability : The compound shows moderate bioavailability when administered orally.
  • Half-Life : The terminal half-life varies between species, averaging around 6 to 11 hours depending on the route of administration .

Safety and Toxicology

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Comparison with Similar Compounds

Sorafenib (4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)-N-Methylpicolinamide)

  • Structural Difference : Sorafenib replaces the methyl ester with an N-methylcarboxamide group (C₂₁H₁₆ClF₃N₄O₃, MW 464.83) .
  • Pharmacological Impact :
    • The amide group improves target affinity by forming hydrogen bonds with kinase active sites.
    • Approved for renal, hepatocellular, and thyroid cancers due to dual Raf/VEGFR inhibition .
    • Lower logP (ester: ~3.5 vs. amide: ~2.8) reduces lipophilicity, affecting tissue penetration .
  • Synthesis: Uses 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate .

Regorafenib (4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)-3-Fluorophenoxy)-N-Methylpicolinamide)

  • Structural Difference: Incorporates a 3-fluoro substituent on the phenoxy ring (C₂₁H₁₅ClF₄N₄O₃) .
  • Pharmacological Impact :
    • Fluorine enhances metabolic stability by resisting oxidative degradation.
    • Broader kinase inhibition (VEGFR2, TIE2, RET) expands use in colorectal and gastrointestinal stromal tumors .
    • Increased binding affinity (IC₅₀ for VEGFR2: 4 nM vs. sorafenib’s 90 nM) .

Deuterated Analogs (e.g., CM4307)

  • Structural Difference : Deuterium substitution at the N-methyl group (C₂₁H₁₃D₃ClF₃N₄O₃) .
  • Pharmacological Impact :
    • Deuteration reduces CYP450-mediated metabolism, extending half-life (t₁/₂: 38 hrs vs. sorafenib’s 25 hrs) .
    • Clinical trials show improved safety profiles with reduced hepatotoxicity .

Methyl Ester vs. Carboxylic Acid Derivatives

  • Methyl Ester (Target Compound): Higher lipophilicity (logP ~3.5) improves oral absorption . Acts as a prodrug, hydrolyzed in vivo to 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic acid .
  • Carboxylic Acid (Intermediate) :
    • Direct kinase inhibition but poor bioavailability due to high polarity .

Key Data Table: Structural and Pharmacokinetic Comparison

Compound Structural Feature Molecular Weight logP Key Target (IC₅₀) Half-Life (hrs)
Methyl 4-(...)picolinate Methyl ester 464.83 ~3.5 Raf (5 nM) N/A*
Sorafenib N-methylcarboxamide 464.83 ~2.8 Raf (6 nM), VEGFR2 (90 nM) 25
Regorafenib 3-Fluoro-phenoxy 482.81 ~3.2 VEGFR2 (4 nM), TIE2 (8 nM) 28
CM4307 (Deuterated) N-(methyl-d3) 467.85 ~2.9 Raf (5 nM) 38
Carboxylic Acid Intermediate Free acid 450.80 ~1.5 Raf (8 nM) <12

*Prodrug; active form’s half-life matches sorafenib. Sources:

Preparation Methods

Preparation of Methyl 4-chloropicolinate

This intermediate is synthesized via esterification of 4-chloropicolinic acid using thionyl chloride and methanol:

Step Reagents & Conditions Description Yield & Purity
1 4-chloropicolinic acid, SOCl2, catalytic DMF, 60-80 °C, 24 h Formation of acid chloride intermediate -
2 Methanol addition at 0-10 °C, reflux 1 h Esterification to methyl 4-chloropicolinate 44-71% yield; HPLC purity ~99.6%

The process involves careful temperature control during acid chloride formation and esterification, with purification by recrystallization from water or acetone to obtain a white crystalline product.

Synthesis of 4-chloro-N-(methyl)picolinamide

Two main routes are reported:

  • Route A: React methyl 4-chloropicolinate with methylamine or methylamine salts under basic conditions.
  • Route B: React 4-chloropicolinoyl chloride with methylamine in an inert solvent.
Parameter Details
Solvents Tetrahydrofuran, ethanol, methanol, water, or mixtures
Bases Potassium carbonate, sodium carbonate, cesium carbonate, KOH, NaOH
Temperature -10 °C to reflux; preferably 5-50 °C
Reaction time 0.5 to 72 hours; preferably 2-48 hours

This step yields 4-chloro-N-(methyl)picolinamide with good selectivity under mild conditions.

Preparation of 4-(4-aminophenoxy)-N-(methyl)picolinamide

This intermediate is synthesized by nucleophilic aromatic substitution of 4-chloro-N-(methyl)picolinamide with 4-aminophenol:

Parameter Details
Solvents DMF, DMSO, N,N-dimethylacetamide, tetrahydrofuran, methylpyrrolidin-2-one, 1,4-dioxane
Bases KOH, NaOH, potassium carbonate, sodium carbonate, cesium carbonate, potassium tert-butoxide, sodium tert-butoxide
Temperature 0 °C to 160 °C; preferably 20 °C to 120 °C
Reaction time Not explicitly stated

The reaction involves substitution of the chlorine atom by the phenoxy group from 4-aminophenol under basic conditions in polar aprotic solvents, yielding the phenoxy-picolinamide intermediate.

Final Coupling to Form Target Compound

The final step involves forming the urea linkage by reacting the phenoxy-picolinamide intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate:

Parameter Details
Solvent Mixed solvent of dimethyl sulfoxide (DMSO) and dichloromethane (DCM)
Reaction type Nucleophilic addition of amine to isocyanate
Conditions Inert atmosphere; temperature not explicitly specified but typically room temperature to mild heating

This step yields methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate with high specificity, completing the synthesis.

Catalysts and Additives

  • Catalysts such as copper(I) iodide (CuI) combined with proline or picolinate have been reported to facilitate some coupling reactions.
  • Bases such as cesium carbonate, potassium phosphate, potassium hydroxide, and sodium hydroxide are commonly used to maintain basic conditions.
  • Inert solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred for their polarity and ability to dissolve reactants.

Summary Table of Key Reaction Parameters

Step Reactants Solvents Base/Catalyst Temp (°C) Time (h) Notes
Esterification 4-chloropicolinic acid + SOCl2 + MeOH Toluene, MeOH DMF (catalytic) 0-80 1-24 Acid chloride formation + esterification
Amide formation Methyl 4-chloropicolinate + methylamine THF, EtOH, MeOH, H2O K2CO3, Na2CO3, Cs2CO3, KOH, NaOH -10 to reflux 0.5-72 Basic conditions
Phenoxy substitution 4-chloro-N-(methyl)picolinamide + 4-aminophenol DMF, DMSO, NMP, THF KOH, NaOH, K2CO3, t-BuOK 0-160 - Nucleophilic aromatic substitution
Urea formation Phenoxy-picolinamide + 4-chloro-3-(trifluoromethyl)phenyl isocyanate DMSO/DCM None specified RT to mild heat - Urea bond formation

Research Findings and Process Optimization

  • The use of mixed solvents (DMSO and DCM) in the final coupling step improves solubility and reaction efficiency.
  • Mild temperatures (5-50 °C) and moderate reaction times (2-48 hours) in amide formation steps enhance yield and purity.
  • Basic conditions with strong bases such as potassium tert-butoxide facilitate the phenoxy substitution step.
  • Recrystallization from water or acetone is effective for purification, yielding high purity crystalline products (HPLC > 99%).

Q & A

Q. What are the standard synthetic routes for Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate?

The compound is synthesized via a two-step process:

  • Step 1: React phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with 4-(4-aminophenoxy)-N-methylpicolinamide in acetonitrile using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under reflux (65°C, 1 hour).
  • Step 2: The crude product is purified via filtration and washing with hexane to yield the final compound .
    Alternative routes involve esterification of picolinic acid derivatives, as seen in the preparation of prodrug analogs .

Q. How is the compound characterized using spectroscopic methods?

  • NMR Spectroscopy: 1^1H NMR (400 MHz, DMSO-d6d_6) identifies aromatic protons (δ 6.8–8.2 ppm), urea NH groups (δ 9.8–10.2 ppm), and methyl/methylene groups .
  • IR Spectroscopy: Key peaks include urea C=O stretches (~1656 cm1^{-1}), trifluoromethyl C-F vibrations (~1312 cm1^{-1}), and pyridine ring modes (~721 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 464.83 (C21_{21}H16_{16}ClF3_3N4_4O3_3) .

Advanced Research Questions

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

  • Fluorine Substitution: Introducing a fluorine atom at the 3-position of the phenoxy ring (as in Regorafenib) enhances kinase inhibition potency by 30% compared to non-fluorinated analogs (e.g., Sorafenib) due to improved hydrophobic interactions with VEGFR2 .
  • Ester vs. Amide Derivatives: Methyl ester derivatives (e.g., compound 12 in ) exhibit reduced cellular permeability compared to amide analogs, highlighting the role of hydrogen-bonding capacity in bioavailability.

Q. What are the challenges in polymorph screening and solid-state characterization?

  • Polymorph Identification: Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal distinct melting points (e.g., amorphous forms melt at ~120°C vs. crystalline forms at ~215°C) .
  • Hydrogen Bonding Networks: Graph-set analysis (e.g., Etter’s rules) shows that N-H···O=C urea interactions dominate crystal packing, influencing solubility and stability .

Q. How can computational methods predict binding modes with kinase targets?

  • Molecular Docking: AutoDock Vina simulations suggest the trifluoromethyl group occupies a hydrophobic pocket in Raf kinase, while the urea moiety forms hydrogen bonds with Asp/Arg residues .
  • MD Simulations: Free-energy perturbation (FEP) calculations quantify binding affinity changes (<2 kcal/mol) upon fluorination, correlating with experimental IC50_{50} values .

Q. What methodologies resolve discrepancies in bioactivity data across studies?

  • Purity Validation: HPLC (≥99% purity) and elemental analysis ensure batch-to-batch consistency, addressing variability in IC50_{50} measurements .
  • Assay Standardization: Use of kinase inhibition assays (e.g., ADP-Glo™) with controlled ATP concentrations (1 mM) minimizes inter-lab variability .

Q. How are deuterated derivatives used in pharmacokinetic studies?

  • Isotopic Labeling: N-methyl-d3_3 analogs (e.g., Sorafenib-d3_3) are synthesized to track metabolic pathways via LC-MS, revealing hepatic CYP3A4-mediated oxidation as the primary clearance route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.